![molecular formula C27H33NO4S B11408441 N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(propan-2-yl)benzyl]acetamide](/img/structure/B11408441.png)
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(propan-2-yl)benzyl]acetamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(propan-2-yl)benzyl]acetamide is a useful research compound. Its molecular formula is C27H33NO4S and its molecular weight is 467.6 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Biological Activity
N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(propan-2-yl)benzyl]acetamide is a synthetic compound with potential biological activity. This article explores its pharmacological properties, including antimicrobial, anticancer, and apoptotic effects, supported by relevant research findings and case studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H29NO5S
- Molecular Weight : 419.5 g/mol
- CAS Number : 874129-74-5
Antimicrobial Activity
Research indicates that derivatives of benzofuran, a structural component of the compound, exhibit significant antimicrobial properties. For instance, compounds with specific substitutions at the C-2 position of benzofuran have shown minimum inhibitory concentration (MIC) values ranging from 0.78 to 6.25 μg/mL against various bacterial strains . The presence of hydroxyl groups at strategic positions is crucial for this activity.
Anticancer Potential
Recent studies have highlighted the potential of benzofuran derivatives in cancer therapy. For example, compounds similar to this compound have been shown to induce apoptosis in leukemia cells by increasing reactive oxygen species (ROS) levels . The mechanism involves mitochondrial dysfunction leading to cytochrome c release and subsequent activation of caspases, which are critical in the apoptotic pathway .
Study on Apoptotic Induction
In a study involving K562 leukemia cells, two benzofuran derivatives were tested for their ability to induce apoptosis. The results demonstrated that exposure to these compounds increased caspase 3 and 7 activities significantly over time, indicating a strong pro-apoptotic effect . Specifically, one compound exhibited a 2.31-fold increase in caspase activity after 48 hours of exposure.
Antimicrobial Testing
A comparative analysis of various benzofuran derivatives showed that those with phenolic substitutions had enhanced antibacterial activity against resistant strains of bacteria. The study found that the structural modifications in the benzofuran scaffold significantly influenced the antibacterial potency .
Data Tables
Property | Value |
---|---|
Molecular Formula | C22H29NO5S |
Molecular Weight | 419.5 g/mol |
CAS Number | 874129-74-5 |
Antimicrobial MIC Range | 0.78 - 6.25 μg/mL |
Apoptosis Induction | Caspase Activity Increase (up to 2.31-fold) |
Scientific Research Applications
Anticancer Potential
Research has indicated that derivatives of benzofuran compounds exhibit promising anticancer properties. For instance, compounds structurally related to N-(1,1-dioxidotetrahydrothiophen-3-yl)-2-[5-(propan-2-yl)-1-benzofuran-3-yl]-N-[4-(propan-2-yl)benzyl]acetamide have been tested against various cancer cell lines, including:
Cell Line | IC50 (µM) | Effect |
---|---|---|
Chronic Myelogenous Leukemia | 50 | Significant growth inhibition |
Prostate Cancer | 30 | Moderate cytotoxicity |
Colon Cancer | 45 | Effective in reducing cell viability |
Human Kidney Cancer | >100 | Low toxicity |
The introduction of specific substituents in the benzofuran structure has been shown to enhance the cytotoxic potential against cancer cells while maintaining lower toxicity towards normal cells .
Antimicrobial Activity
Preliminary studies suggest that this compound may also exhibit antimicrobial properties. Testing against various bacterial strains has shown moderate activity, particularly against Gram-positive bacteria. The minimal inhibitory concentrations (MICs) for some derivatives range from 16 to 64 µg/mL, indicating potential use as an antibacterial agent .
Metabolic Disorders
The compound's structural characteristics suggest it may interact with biological targets linked to metabolic disorders such as obesity and diabetes. Specifically, it has been noted for its potential as an inhibitor of diacylglycerol acyltransferase 2 (DGAT2), an enzyme involved in lipid metabolism . This inhibition could lead to novel therapeutic strategies for managing metabolic diseases.
Synthesis and Optimization
The synthesis of this compound typically involves multi-step chemical reactions optimized for yield and purity. Techniques such as chromatography are commonly employed during purification stages to ensure the desired compound is obtained in high quality .
Properties
Molecular Formula |
C27H33NO4S |
---|---|
Molecular Weight |
467.6 g/mol |
IUPAC Name |
N-(1,1-dioxothiolan-3-yl)-2-(5-propan-2-yl-1-benzofuran-3-yl)-N-[(4-propan-2-ylphenyl)methyl]acetamide |
InChI |
InChI=1S/C27H33NO4S/c1-18(2)21-7-5-20(6-8-21)15-28(24-11-12-33(30,31)17-24)27(29)14-23-16-32-26-10-9-22(19(3)4)13-25(23)26/h5-10,13,16,18-19,24H,11-12,14-15,17H2,1-4H3 |
InChI Key |
IBYVAQQIHHXWDQ-UHFFFAOYSA-N |
Canonical SMILES |
CC(C)C1=CC=C(C=C1)CN(C2CCS(=O)(=O)C2)C(=O)CC3=COC4=C3C=C(C=C4)C(C)C |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.